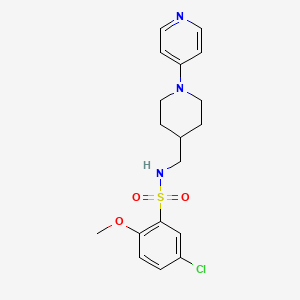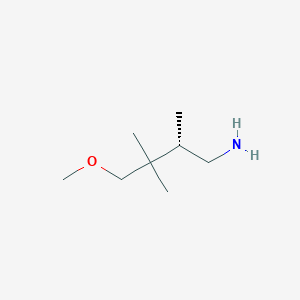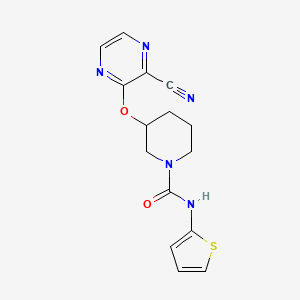
2-(azetidine-1-carbonyl)-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(azetidine-1-carbonyl)-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C19H25N3O and its molecular weight is 311.429. The purity is usually 95%.
BenchChem offers high-quality 2-(azetidine-1-carbonyl)-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(azetidine-1-carbonyl)-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereoselective Synthesis and Ring Expansion
Azetidines and their derivatives have been utilized in stereoselective synthesis processes. For instance, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes has been shown to allow the stereospecific formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines, depending on the reaction conditions. The oxidation of 2-(hydroxymethyl)azetidines can lead to azetidine-2-carboxylic acids in high yields, showcasing the versatility of azetidine derivatives in synthesizing complex heterocyclic structures (Medjahdi, M., Gonzalez-Gomez, J., Foubelo, F., & Yus, M., 2009). Additionally, the ring expansion of 2-(α-Hydroxyalkyl)azetidines has been explored as a synthetic route to functionalized pyrrolidines, further demonstrating the chemical flexibility and potential applications of azetidine derivatives in creating pharmacologically relevant structures (Durrat, F., Sanchez, M., Couty, F., Evano, G., & Marrot, J., 2008).
Novel Photocycloaddition Reactions
Research into the photochemical properties of azetidine derivatives has led to the discovery of novel photocycloaddition reactions. For example, the photochemical cycloaddition of 2-alkoxy-3-cyano-4,6-dimethylpyridine with methacrylonitrile yields a bicyclic azetine, demonstrating the utility of azetidine derivatives in synthesizing complex and novel heterocyclic compounds (Sakamoto, M., Sano, T., Takahashi, M., Yamaguchi, K., Fujita, T., & Watanabe, S., 1996).
Azetidine Derivatives as Building Blocks
Azetidine derivatives serve as valuable building blocks in the synthesis of a wide range of heterocyclic compounds. Their application in cobalt carbonyl catalyzed carbonylation reactions, for instance, has been demonstrated to efficiently synthesize pyrrolidinones and tetrahydroazepinones, highlighting the role of azetidine derivatives in expanding the toolkit for synthetic organic chemistry and potentially creating new therapeutic agents (Roberto, D., & Alper, H., 1989).
properties
IUPAC Name |
2-(azetidine-1-carbonyl)-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-14-11-16(12-17(13-20)19(23)21-9-6-10-21)15(2)22(14)18-7-4-3-5-8-18/h11-12,18H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDVHBFOQHCROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azetidine-1-carbonyl)-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2477840.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide](/img/structure/B2477841.png)

![2-Oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2477843.png)


![[1-(Benzylamino)cyclohexyl]methanol](/img/structure/B2477846.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2477847.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2477848.png)

![2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2477850.png)